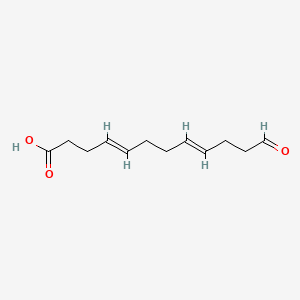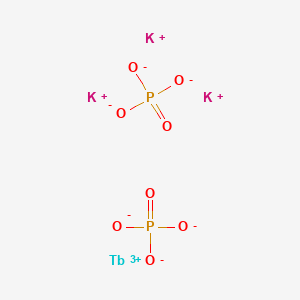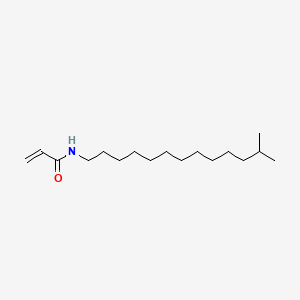
Hydrazine, 1-methyl-1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1-methyl-1,2-diphenyl- is an organic compound with the molecular formula C13H14N2. It is a derivative of hydrazine, where one hydrogen atom is replaced by a methyl group and two hydrogen atoms are replaced by phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazine, 1-methyl-1,2-diphenyl- can be synthesized through several methods. One common method involves the reaction of methylhydrazine with benzophenone. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of hydrazine, 1-methyl-1,2-diphenyl- often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, and may involve additional steps such as solvent extraction and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1-methyl-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Forms hydrazine derivatives.
Substitution: Results in substituted phenyl derivatives.
Applications De Recherche Scientifique
Hydrazine, 1-methyl-1,2-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hydrazine, 1-methyl-1,2-diphenyl- involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound can also form complexes with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Hydrazine, 1-methyl-1,2-diphenyl- can be compared with other similar compounds such as:
Hydrazine, 1,2-diphenyl-: Similar structure but lacks the methyl group.
Hydrazine, 1-methyl-1-phenyl-: Contains only one phenyl group.
Hydrazine, 1,1-diphenyl-: Both phenyl groups are attached to the same nitrogen atom.
Uniqueness
The presence of both a methyl group and two phenyl groups in hydrazine, 1-methyl-1,2-diphenyl- gives it unique chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
37682-91-0 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-methyl-1,2-diphenylhydrazine |
InChI |
InChI=1S/C13H14N2/c1-15(13-10-6-3-7-11-13)14-12-8-4-2-5-9-12/h2-11,14H,1H3 |
Clé InChI |
CLONBSZEFUWYRR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





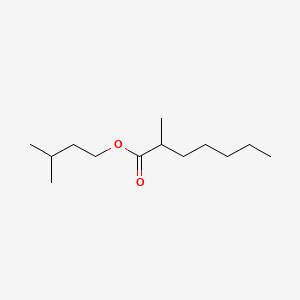
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
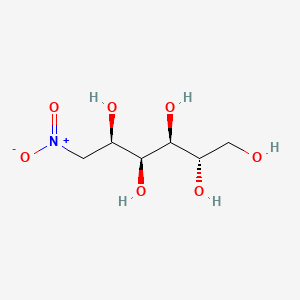
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)

